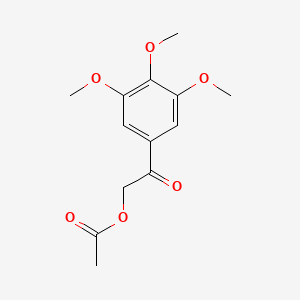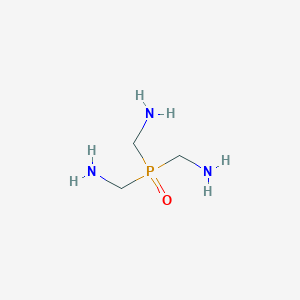
Bis(aminomethyl)phosphorylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(aminomethyl)phosphorylmethanamine is an organophosphorus compound with the molecular formula C₃H₁₃N₃OP It is known for its unique structure, which includes both aminomethyl and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(aminomethyl)phosphorylmethanamine typically involves the reaction of tris(aminomethyl)phosphine oxide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(NH2CH2)3PO+3CH2O+3NH3→(NH2CH2)2P(O)CH2NH2+3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(aminomethyl)phosphorylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Bis(aminomethyl)phosphorylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a biomimetic compound due to its structural similarity to amino acids.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of bis(aminomethyl)phosphorylmethanamine involves its interaction with molecular targets through its aminomethyl and phosphoryl groups. These interactions can lead to the formation of stable complexes with metal ions, making it an effective ligand in catalysis. The compound’s ability to form hydrogen bonds and coordinate with metal centers is crucial for its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tris(aminomethyl)phosphine oxide
- Bis(aminomethyl)phosphinate
- Aminomethylphosphonic acid
Uniqueness
Bis(aminomethyl)phosphorylmethanamine is unique due to its combination of aminomethyl and phosphoryl groups, which provide it with distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and form stable complexes, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
71619-88-0 |
|---|---|
Molecular Formula |
C3H12N3OP |
Molecular Weight |
137.12 g/mol |
IUPAC Name |
bis(aminomethyl)phosphorylmethanamine |
InChI |
InChI=1S/C3H12N3OP/c4-1-8(7,2-5)3-6/h1-6H2 |
InChI Key |
FUHPGHHWZFACQK-UHFFFAOYSA-N |
Canonical SMILES |
C(N)P(=O)(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)

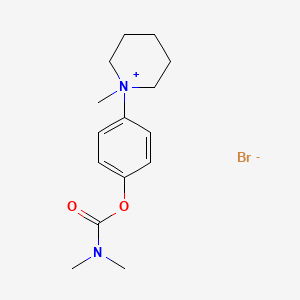
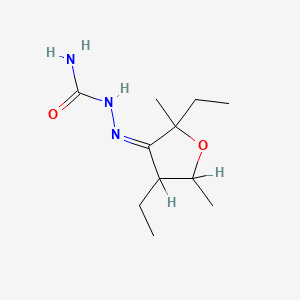
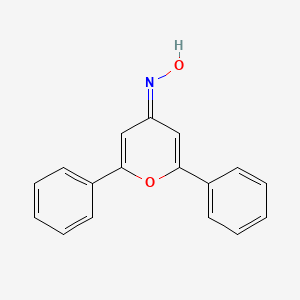

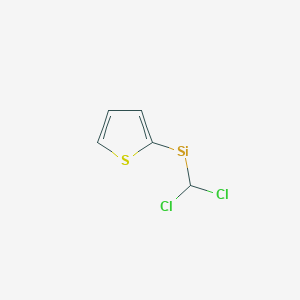
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
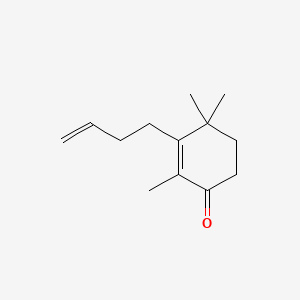
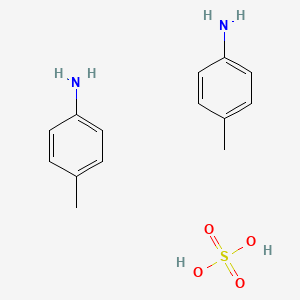
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
